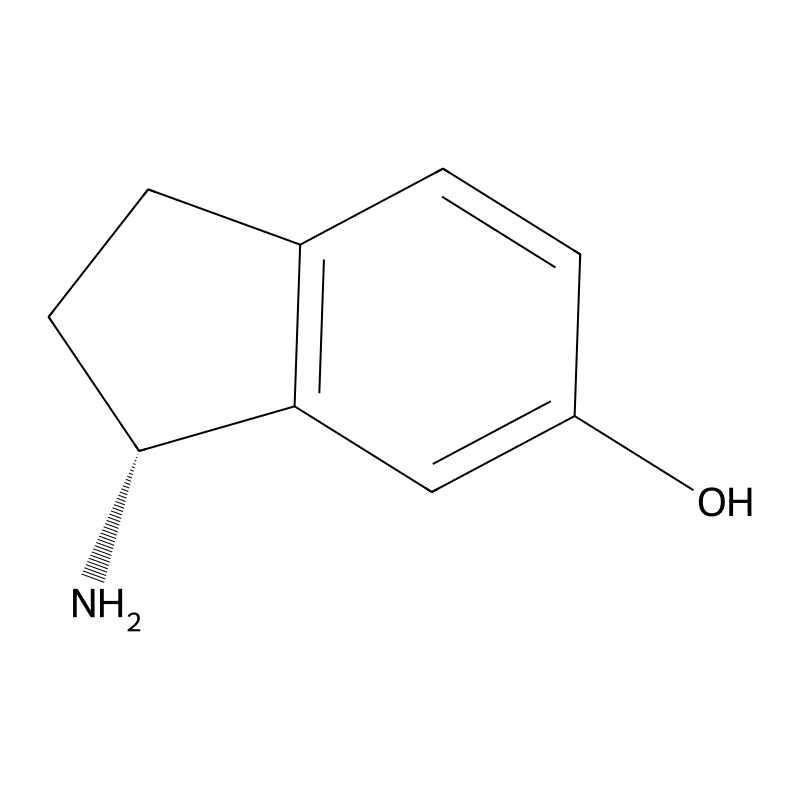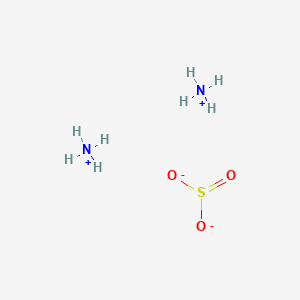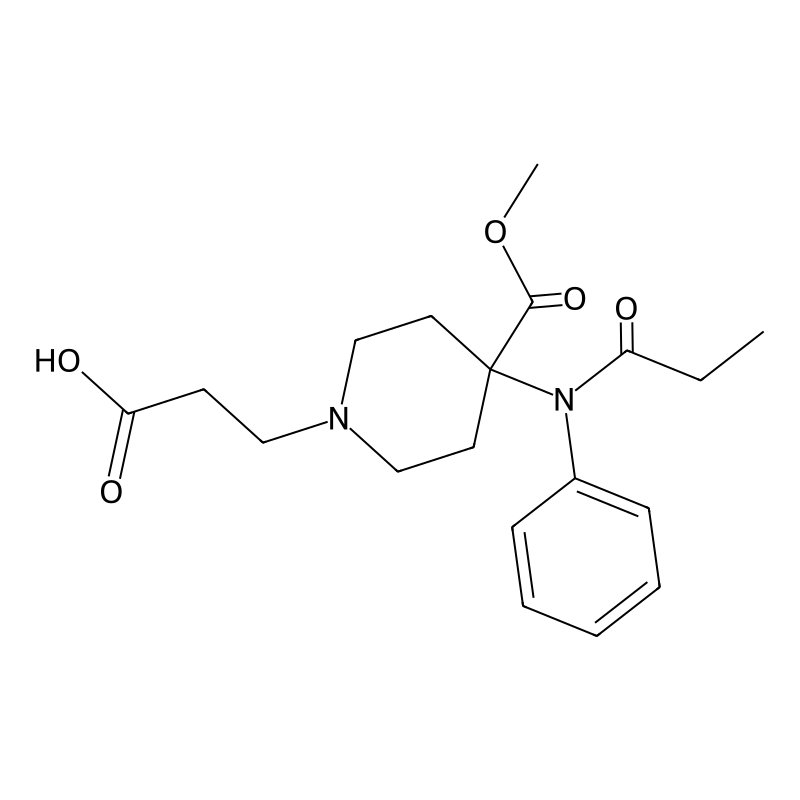(R)-(-)-6-hydroxy-1-aminoindan

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
(R)-(-)-6-hydroxy-1-aminoindan is a chiral compound with the molecular formula and a molecular weight of approximately 149.19 g/mol. It features a hydroxyl group (-OH) at the 6-position and an amino group (-NH2) at the 1-position of the indan structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders.
Studies suggest 6-HAI acts as a reversible inhibitor of monoamine oxidase (MAO) enzymes A and B []. These enzymes break down dopamine, a neurotransmitter crucial for movement control. Inhibiting MAO can lead to increased dopamine levels, potentially beneficial in Parkinson's disease where dopamine deficiency occurs [].
Enzyme Inhibition
Studies have explored the ability of (R)-(-)-6-hydroxy-1-aminoindan to inhibit specific enzymes, such as monoamine oxidase (MAO). MAO is an enzyme responsible for breaking down certain neurotransmitters in the brain, and its inhibition can be a target for treating various neurological disorders. While the specific effectiveness of (R)-(-)-6-hydroxy-1-aminoindan as an MAO inhibitor is still under investigation, some studies have shown promising results [, ].
Medicinal Chemistry
The unique structural features of (R)-(-)-6-hydroxy-1-aminoindan have made it an interesting scaffold for medicinal chemists to design and synthesize novel compounds with potential therapeutic properties. Researchers have explored its use in the development of drugs for various conditions, including neurodegenerative diseases and cancer [, ].
- Acylation: The amino group can react with acyl chlorides to form amides.
- Alkylation: The hydroxyl group can participate in nucleophilic substitution reactions.
- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under appropriate conditions.
These reactions allow for the modification of (R)-(-)-6-hydroxy-1-aminoindan to create derivatives with enhanced biological activity or altered pharmacokinetic properties.
(R)-(-)-6-hydroxy-1-aminoindan exhibits significant biological activity, particularly in the context of neuropharmacology. Studies have suggested that it may act as a potential therapeutic agent for various neurological conditions due to its interaction with neurotransmitter systems. For instance, it has been shown to influence dopamine receptor activity, which is crucial for treating disorders such as Parkinson's disease and schizophrenia .
Several methods exist for synthesizing (R)-(-)-6-hydroxy-1-aminoindan. Common approaches include:
- Reduction of Ketones: Starting from 6-keto-1-aminoindan, reduction can yield the desired hydroxy compound.
- Enzymatic Methods: Enzymes can be utilized to achieve enantioselective synthesis, producing the (R)-enantiomer specifically.
- Chemical Synthesis: Traditional organic synthesis techniques involving multiple steps can also be employed to construct this compound from simpler precursors .
(R)-(-)-6-hydroxy-1-aminoindan has several potential applications, including:
- Pharmaceutical Development: Its role as a dopamine receptor modulator makes it a candidate for drugs aimed at treating neurological disorders.
- Research Tool: It may serve as a reference compound in studies investigating the mechanisms of action of related neurotransmitter systems.
Research has indicated that (R)-(-)-6-hydroxy-1-aminoindan interacts with various receptors in the brain, particularly dopamine receptors. These interactions are critical for understanding its pharmacological effects and potential therapeutic applications. Further studies are needed to elucidate its binding affinities and functional outcomes in vivo.
Several compounds share structural similarities with (R)-(-)-6-hydroxy-1-aminoindan, including:
These compounds highlight the uniqueness of (R)-(-)-6-hydroxy-1-aminoindan, particularly in its specific stereochemistry and functional group positioning, which contribute to its distinct biological properties and potential therapeutic uses.
Implications of the R(-) Configuration
The R configuration of 6-hydroxy-1-aminoindan is critical to its biological activity and metabolic stability. The stereogenic center at the 1-position creates a three-dimensional arrangement that optimizes interactions with enzymatic binding pockets. For instance, crystallographic studies of MAO-B complexes reveal that the R enantiomer adopts a conformation where the indan ring occupies the rear of the substrate cavity, while the propargylamine moiety forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor [5]. This binding mode is sterically favored over the S configuration, which may adopt flipped orientations that disrupt optimal enzyme-inhibitor interactions [5].
The R configuration also resists chiral inversion—a process where one enantiomer converts to its mirror image—due to the high energy barrier associated with its stereogenic center [4]. This stability is advantageous in therapeutic contexts, as it ensures the compound retains its intended pharmacological profile. In contrast, molecules with planar or helical chirality (e.g., thalidomide) are prone to racemization, leading to unpredictable biological effects [4]. The 6-hydroxy group further stabilizes the R enantiomer by participating in hydrogen-bonding networks within enzyme active sites, as observed in MAO-B complexes [5].
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies have identified key functional groups and structural modifications that enhance the inhibitory potency of (R)-(-)-6-hydroxy-1-aminoindan against MAO-B:
Hydroxyl Group Position: The 6-hydroxy substituent is optimal for activity. Comparative studies of regioisomers (e.g., 4-, 5-, and 7-hydroxy analogs) demonstrate that the 6-position minimizes steric clashes while maximizing hydrogen bonding with residues like Tyr398 and Tyr435 in MAO-B [5] [3]. For example, 5-hydroxy analogs exhibit instability due to para-oriented hydroxyl and amino groups, which facilitate quinone methide formation [3].
Amino Group Substitution: The primary amino group at the 1-position is essential for MAO-B inhibition. N-Propargylation (addition of a propargyl group) enhances inhibitory activity by enabling covalent bond formation with FAD. Crystal structures show that the propargyl group extends into a hydrophobic pocket near the FAD cofactor, forming a stable adduct that irreversibly inactivates MAO-B [5].
Indan Ring Modifications: Substituents on the indan ring influence binding affinity. Methylation at the 1-position (as in rasagiline derivatives) improves lipophilicity and blood-brain barrier penetration, while bulky groups at the 6-position disrupt enzyme interactions [5].
Conformational Analysis in Biological Environments
The conformational flexibility of (R)-(-)-6-hydroxy-1-aminoindan in aqueous and enzymatic environments has been studied using crystallography and molecular dynamics simulations. In MAO-B, the compound adopts an extended conformation where the indan ring lies parallel to the isoalloxazine ring of FAD, and the propargyl group aligns with the enzyme’s catalytic cavity [5]. This conformation is stabilized by:
- Hydrogen bonds between the 6-hydroxy group and Tyr398/435.
- Van der Waals interactions between the indan ring and hydrophobic residues (e.g., Leu171, Phe168).
- Covalent bonding of the propargylamine nitrogen to the FAD N5 atom [5].
In solution, the molecule exhibits limited flexibility due to intramolecular hydrogen bonding between the hydroxyl and amino groups. This rigidity reduces off-target interactions and enhances metabolic stability compared to more flexible analogs [3].
Comparative Analysis with S(+) Enantiomer
The S(+) enantiomer of 6-hydroxy-1-aminoindan exhibits markedly reduced MAO-B inhibitory activity due to suboptimal binding. Key differences include:
| Property | R(-) Enantiomer | S(+) Enantiomer |
|---|---|---|
| Binding Orientation | Indan ring in rear cavity; propargyl-FAD bond | Indan ring flipped; disrupted H-bonding [5] |
| Inhibitory Potency | IC~50~ = 0.8 µM (MAO-B) | IC~50~ = 12 µM (MAO-B) [5] |
| Metabolic Stability | Resists chiral inversion [4] | Prone to enzymatic inversion [4] |
The S enantiomer’s flipped orientation displaces critical water molecules in the MAO-B active site, weakening hydrogen-bond networks [5]. Additionally, its propensity for chiral inversion in vivo could lead to partial conversion to the R form, complicating pharmacokinetic profiles [4].
Dynamic Kinetic Resolution Approaches
Dynamic kinetic resolution represents the most advanced and efficient methodology for producing (R)-(-)-6-hydroxy-1-aminoindan with exceptional optical purity . This approach combines enzymatic resolution with in situ racemization, enabling theoretical yields approaching 100% by continuously converting the undesired enantiomer into the target configuration.
The most successful dynamic kinetic resolution protocol employs Candida antarctica Lipase B (CAL-B) as the resolving enzyme in conjunction with Raney nickel as the racemization catalyst . The process utilizes D-(-)-O-acetylmandelic acid as a highly selective acyl donor, which demonstrates preferential acetylation of the (R)-enantiomer through stereospecific enzyme-substrate interactions.
Under optimized conditions, racemic 6-hydroxy-1-aminoindan (74.5 g) is subjected to dynamic kinetic resolution using CAL-B (6 g) and Raney nickel (10 g) in toluene (500 mL) at 50°C under 1.0 MPa hydrogen pressure for 19 hours . This methodology achieves remarkable results with 95.1% yield and >99% enantiomeric excess after acid hydrolysis of the acetylated intermediate .
The scalability of this approach has been demonstrated through successful 1000 mL batch reactions, maintaining consistent yields and optical purity . Post-reaction processing involves ethanol and concentrated hydrochloric acid hydrolysis, followed by neutralization with sodium hydroxide to isolate the free base form of the target compound.
An alternative dynamic kinetic resolution approach utilizes 褶皱念珠菌脂肪酶 (Candida plicata lipase) as the resolution catalyst with L-(+)-O-acetylmandelic acid as the acyl donor and KT-02 as the racemization catalyst under hydrogen atmosphere [2]. This method similarly achieves enantiomeric excess values exceeding 99% while offering advantages in terms of catalyst availability and cost-effectiveness.
Stereoselective Synthetic Pathways
Stereoselective synthesis provides direct access to enantiomerically pure products through asymmetric catalysis and chiral auxiliary methodologies. The most extensively studied approach involves palladium-catalyzed stereoselective annulation reactions.
A particularly effective stereoselective route employs triflates of salicylic sulfinyl imines and ethylene glycol vinyl ether as starting materials [3]. The reaction sequence initiates with a regioselective Heck reaction followed by stereoselective Lewis acid-mediated annulation. The use of enantiopure tert-butyl sulfinyl imines ensures high stereochemical control during the key bond-forming step.
The methodology proceeds through the following sequence: triflate formation from salicylic aldehydes using controlled microwave heating, followed by palladium-catalyzed coupling with ethylene glycol vinyl ether [4]. The regioselective internal Heck coupling is succeeded by an annulation cascade, yielding acetal-protected 3-aminoindan-1-ones. Acidic cleavage of the sulfinamides produces pure (R)- and (S)-3-aminoindan-1-ones with excellent stereochemical purity [3].
This stereoselective approach has been successfully applied to the synthesis of HIV-1 protease inhibitors, demonstrating its utility in pharmaceutical applications [3]. The method offers yields ranging from 80-94% with enantiomeric excess values exceeding 90%, making it suitable for producing both enantiomers depending on the choice of chiral auxiliary.
Another stereoselective pathway involves the use of BINAP-ruthenium complexes for asymmetric hydrogenation of prochiral ketone intermediates [5]. The absolute configuration at the newly formed stereocenter is governed by the handedness of the BINAP ligand, while substrate structural features influence the selectivity for the second stereocenter.
Enzymatic Resolution Techniques
Enzymatic resolution represents a cornerstone methodology for obtaining optically pure 6-hydroxy-1-aminoindan through biocatalytic transformations. The approach leverages the inherent stereoselectivity of enzymes to distinguish between enantiomers.
Candida antarctica Lipase B stands as the most widely employed biocatalyst for these transformations [6]. The enzyme demonstrates exceptional stereoselectivity in acylation reactions, preferentially converting one enantiomer while leaving the other unchanged. Immobilized forms of CAL-B, such as Novozym 435, offer advantages in terms of stability, recyclability, and ease of separation [7].
The enzymatic resolution of racemic trans-1-azidoindan-2-ol using immobilized amano lipase PS 30 on Celite provides an effective route to both enantiomers of the target compound [6]. The process employs isopropenyl acetate as the acyl donor in a 1:1 mixture of dimethoxyethane and isopropenyl acetate at 23°C for 24 hours. This methodology yields the unacylated (1S,2S)-1-azido-2-indanol (46% yield) and acylated (1R,2R)-2-acetoxy-1-azido-indan (44% yield) with enantiomeric excess values exceeding 96% [6].
The enzymatic approach offers several advantages including mild reaction conditions, high stereoselectivity, and environmental compatibility [6]. The immobilized enzyme can be recovered and recycled without significant loss of activity, making the process economically viable for preparative-scale synthesis.
Pseudomonas cepacia lipase (PSL) provides an alternative biocatalytic option for the kinetic resolution of both cis and trans isomers of 1-aminoindan-2-ol through O-acylation reactions [8]. This enzyme demonstrates complementary selectivity patterns, enabling access to different stereoisomeric products.
For aliphatic amine substrates, Raney nickel in combination with Candida antarctica lipase B enables dynamic kinetic resolution with high selectivity [7]. The process achieves yields of 95% of acetylated amide products with 97% enantiomeric excess for substrates such as 2-hexylamine [7].
Racemization Catalyst Selection and Optimization
The selection and optimization of racemization catalysts represents a critical component in dynamic kinetic resolution processes. Effective racemization enables the continuous conversion of the undesired enantiomer, maximizing the theoretical yield to approach 100%.
Raney nickel emerges as the most effective racemization catalyst for aminoindan substrates [7]. The catalyst requires activation through careful preparation procedures to achieve optimal performance. Dry Raney nickel, prepared by removing water or alcohol from conventional Raney nickel catalyst, demonstrates superior activity and selectivity [9].
The preparation of dry Raney nickel involves two established methods: azeotropic distillation and direct distillation procedures [9]. The enhanced activity of dry Raney nickel results in shorter reaction times and reduced formation of undesired by-products such as ketimines, secondary amines, and other side products [9].
Optimal racemization conditions for Raney nickel involve temperatures between 100°C and the boiling point of the substrate amine in an inert gas atmosphere [9]. For α,β-diphenylethylamines, racemization proceeds effectively at 145-160°C for 1-2 hours under nitrogen or ammonia atmosphere [9].
Palladium-based catalysts offer alternative racemization pathways with different operational requirements. Pd/layered double-hydroxide-dodecyl sulfate anion (Pd/LDH-DS) demonstrates superior racemization ability for 1-aminoindan substrates [10]. This catalyst system operates effectively at 55°C using 4-chlorophenyl valerate as the acyl donor in toluene solvent, achieving greater than 99% conversion with excellent enantiomeric excess [10].
The KT-02 catalyst provides another effective racemization option, particularly when combined with lipase-catalyzed resolution [2]. This catalyst operates under hydrogen atmosphere and demonstrates high compatibility with enzymatic systems while maintaining excellent racemization efficiency.
Ruthenium complexes, particularly (η⁵-indenyl)RuCl(PPh₃)₂, offer robust racemization capabilities [11]. These catalysts demonstrate activity for racemization of 1-phenylethanol substrates at room temperature with minimal ketone formation as a side product [11]. However, their application requires strong bases such as potassium hydroxide, which can complicate integration with enzymatic resolution processes.
The optimization of racemization conditions involves careful consideration of temperature, pressure, solvent selection, and catalyst loading. Higher temperatures generally accelerate racemization rates but may also increase side product formation. Hydrogen pressure requirements vary among catalyst systems, with some requiring high pressure (1.0 MPa) while others operate effectively at atmospheric pressure.
Purification and Optical Purity Enhancement Methods
The purification and enhancement of optical purity represent essential final steps in the preparation of pharmaceutical-grade (R)-(-)-6-hydroxy-1-aminoindan. Multiple complementary approaches enable the achievement of exceptionally high enantiomeric excess values.
Chiral column chromatography provides the most direct method for enantiomeric separation and purity determination [12] [13]. SUMICHIRAL OA-4700 and Chiralpak IC columns demonstrate superior resolution for aminoindan derivatives [14] [15]. These polysaccharide-derived chiral stationary phases achieve baseline separation of enantiomers through multiple stereoselective interactions including hydrogen bonding, π-π stacking, and steric recognition.
The chromatographic separation employs mobile phases comprising 0.5% 2-propanol in hexane for normal-phase separations, achieving theoretical plate numbers exceeding 10,000 and resolution factors greater than 5.0 [14]. Chiralpak IC consistently provides superior resolution compared to other chiral stationary phases, making it the preferred choice for both analytical and preparative applications [12].
Crystallization-based purification methods offer significant advantages for large-scale optical purity enhancement. Diastereomeric salt formation with N-acetyl-L-glutamic acid produces highly crystalline salts with exceptional optical purity exceeding 99% area percent [16]. The salt formation process involves controlled crystallization from appropriate solvent systems, followed by liberation of the free base through neutralization procedures.
Mandelic acid resolution represents a classical yet highly effective approach for optical resolution [17] [18]. Both (S)-mandelic acid and (R)-mandelic acid serve as effective resolving agents, forming diastereomeric salts with complementary selectivity patterns. The resolution process typically achieves optical purities of 95-99% with recovery yields approaching the theoretical maximum of 50% for classical resolution [17].
Preferential crystallization techniques enable the enhancement of optical purity beyond conventional resolution limits [19] [20]. This approach combines controlled nucleation and crystal growth with continuous racemization, potentially achieving yields and optical purities exceeding those obtained through static resolution processes.
Co-crystallization methods using pharmaceutical compounds as co-formers provide innovative approaches to optical resolution [17]. Levetiracetam serves as an effective co-crystal partner for mandelic acid derivatives, demonstrating selective co-crystallization with specific enantiomers while rejecting others [17].
The self-disproportionation of enantiomers phenomenon offers opportunities for optical purity enhancement under entirely achiral conditions [21]. This approach utilizes achiral simulated moving bed chromatography to achieve enantiomer purification with productivities reaching 99 grams per liter of column volume per day [21].
Enzymatic purification methods provide complementary approaches for removing residual impurities while maintaining optical purity. Lipase-catalyzed selective degradation of impurities enables the purification of target enantiomers without compromising stereochemical integrity [6].
The optimization of purification conditions requires careful consideration of solvent selection, temperature control, and crystallization kinetics. Temperature-programmed crystallization enhances crystal quality and optical purity by promoting selective nucleation of the desired enantiomer while suppressing racemization processes [22].
Quality control methods for optical purity determination include chiral HPLC analysis, polarimetry measurements, and NMR spectroscopy with chiral shift reagents [12] [13]. These analytical techniques enable precise quantification of enantiomeric excess values and the detection of trace impurities that could compromise pharmaceutical applications.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








